RecM protein
説明
CRM(197) is a non-toxic mutant of diphtheria toxin, widely utilized as a carrier protein in conjugate vaccines and recombinant therapeutic formulations. Its efficacy stems from its ability to enhance immune responses to polysaccharide antigens while maintaining safety due to the inactivation of the enzymatic domain responsible for toxicity . Produced via recombinant DNA technology in various expression systems (e.g., E. coli, yeast, mammalian cells), CRM(197) is subject to variability in post-translational modifications (PTMs) and structural integrity depending on the production method . Regulatory agencies mandate rigorous comparability studies to ensure consistency between batches and manufacturers, particularly for biosimilar development .
特性
CAS番号 |
134496-79-0 |
|---|---|
分子式 |
C10H12O5 |
同義語 |
RecM protein |
製品の起源 |
United States |
類似化合物との比較
Comparative Analysis of CRM(197) with Similar Recombinant Proteins
Physicochemical Properties
Comparative studies of five CRM(197) proteins from different manufacturers revealed significant differences in:
- Primary Structure: All variants shared identical amino acid sequences, confirming genetic fidelity .
- Secondary/Tertiary Structures : Circular dichroism (CD) spectroscopy showed variable α-helix and β-sheet content, impacting thermal stability (e.g., Tm values ranged from 52°C to 58°C) .
- Glycosylation: Yeast-derived CRM(197) exhibited hypermannosylation, while E. coli-expressed variants lacked glycosylation, affecting solubility and aggregation propensity .
Functional Activity
Bioassays measuring T-cell activation and antigen-binding affinity demonstrated up to 15% variability in immunogenic potency among the proteins, correlating with glycosylation patterns and structural stability .
Analytical Techniques
Key methods for comparability included:
- Mass Spectrometry (MS) : Identified PTMs (e.g., oxidation, deamidation) and quantified glycan profiles .
- Differential Scanning Calorimetry (DSC) : Assessed thermal denaturation profiles .
- Size-Exclusion Chromatography (SEC) : Detected aggregate formation in formulations with improper glycosylation .
Research Findings and Implications
Source-Dependent Variability : Expression systems critically influence PTMs and stability. Yeast-derived CRM(197) showed inferior thermal stability compared to E. coli variants, necessitating formulation adjustments for lyophilization .
Functional Impact: Glycosylation in mammalian and yeast systems reduced aggregation but introduced immunogenicity risks due to non-human glycan epitopes .
Q & A
Q. How to design a CRISPR screen to identify RecM genetic interactors?
- Methodological Answer: Use a genome-wide sgRNA library with >3 guides per gene to reduce off-target effects. Include non-targeting controls and replicate screens across cell lines. Analyze hits with MAGeCK or BAGEL algorithms, prioritizing genes with FDR < 0.1. Validate top candidates via rescue experiments .
Reproducibility & Reporting
Q. How to ensure computational models of RecM are transparent and reusable?
- Methodological Answer: Publish code in Jupyter notebooks or R Markdown with inline documentation. Use containerization (e.g., Docker) to capture dependencies. Adhere to community standards like COMBINE for model sharing .
Q. What metadata is critical when publishing RecM-related datasets?
- Methodological Answer: Report experimental conditions (pH, temperature), instrument settings (e.g., NMR field strength), and data processing steps (e.g., baseline correction). Include sequence accession numbers, software versions, and statistical tests applied .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
